2-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide
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Overview
Description
2-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is a synthetic compound that belongs to the class of acetamides. It features a piperidine sulfonyl group attached to a phenyl ring, which is further connected to a methoxy group and an acetamide moiety. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the Piperidine Sulfonyl Intermediate: The piperidine ring is sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Attachment to the Phenyl Ring: The sulfonylated piperidine is then reacted with a phenyl ring containing a methoxy group. This step often requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide moiety can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of 2-HYDROXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE.
Reduction: Formation of 2-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYLAMINE.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine sulfonyl group is believed to play a crucial role in binding to these targets, modulating their activity and leading to the observed pharmacological effects. The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE: Lacks the methoxy group, which may affect its pharmacological profile.
2-METHOXY-N-[4-(MORPHOLINE-1-SULFONYL)PHENYL]ACETAMIDE: Contains a morpholine ring instead of a piperidine ring, potentially altering its binding properties and biological activity.
Uniqueness
2-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is unique due to the presence of both the methoxy group and the piperidine sulfonyl moiety. This combination may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C14H20N2O4S |
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Molecular Weight |
312.39 g/mol |
IUPAC Name |
2-methoxy-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C14H20N2O4S/c1-20-11-14(17)15-12-5-7-13(8-6-12)21(18,19)16-9-3-2-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,15,17) |
InChI Key |
OJQWAQNSAHCJMK-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
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